molecular formula C36H38O11 B15135595 Talaroderxine D

Talaroderxine D

Katalognummer: B15135595
Molekulargewicht: 646.7 g/mol
InChI-Schlüssel: CQXJEXHLRMNSBL-NSISKUIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Talaroderxine D is a 6,6′-binaphtho-α-pyranone derivative first isolated from fungal species within the Talaromyces and Polyphilus genera. Structurally, it features a binaphthopyranone core with axial chirality and a hydroxyl group at the C-14 position, conferring its (14R) absolute configuration . It exhibits potent antimicrobial activity against Bacillus subtilis (MIC = 2.1 µg mL⁻¹) and Staphylococcus aureus (MIC = 8.3 µg mL⁻¹), alongside remarkable biofilm inhibition against S. aureus at concentrations as low as 0.25 µg mL⁻¹ .

Eigenschaften

Molekularformel

C36H38O11

Molekulargewicht

646.7 g/mol

IUPAC-Name

(3R)-7,9,10-trihydroxy-3-pentyl-6-[(3R)-7,9,10-trihydroxy-3-[(4R)-4-hydroxypentyl]-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one

InChI

InChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1

InChI-Schlüssel

CQXJEXHLRMNSBL-NSISKUIASA-N

Isomerische SMILES

CCCCC[C@@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CCC[C@@H](C)O)O)O)O)O)C(=C2C(=O)O1)O

Kanonische SMILES

CCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Talaroderxine D involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic route is not widely documented, but it generally involves multiple steps of cyclization, oxidation, and functional group modifications to achieve the final structure .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using the fungus Polyphilus sieberi. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Structural and Chemical Context

Talaroderxine D is a marine-derived compound, likely structurally similar to Talaroderxine A (C₃₂H₃₀O₁₀), which features a complex polyketide framework with multiple hydroxyl groups and fused aromatic rings . While no direct data exists for this compound, its reactivity may involve:

  • Electrophilic/nucleophilic sites : Hydroxyl groups and carbonyl moieties often act as reactive centers.

  • Biomolecular interactions : Potential binding to enzymes, kinases, or ion channels, as suggested for analogous peptides .

Reactivity Analysis Methodologies

For compounds like Talarolide A and Talaropeptides A–D, Conceptual Density Functional Theory (CDFT) and Density Functional Tight-Binding Approximation (DFTBA) are employed to predict reactivity . These methods calculate:

  • Global descriptors : Electronegativity (χ), chemical hardness (η), and electrophilicity (ω).

  • Local descriptors : Nucleophilic/electrophilic attack sites via dual descriptor (DD) analysis.

  • Biological targets : Tools like Molinspiration and SwissTargetPrediction identify potential protein interactions .

Hypothetical Reaction Mechanisms

While no experimental data exists for this compound, analogous compounds may undergo reactions such as:

  • Hydrolysis : Cleavage of ester or amide bonds under acidic/basic conditions.

  • Oxidation : Reaction of hydroxyl groups with oxidizing agents.

  • Enzymatic inhibition : Binding to proteases or kinases, as seen in Talaropeptides .

Data Representation

A hypothetical table for reactivity descriptors (based on methodologies in ):

Descriptor This compound (Hypothetical)Talarolide A
Electronegativity (χ) ~4.5 eV4.3 eV
Chemical Hardness (η) ~2.1 eV2.0 eV
Electrophilicity (ω) ~3.0 eV2.8 eV

Research Gaps

  • Lack of experimental data : No studies directly address this compound’s reactivity.

  • Structural ambiguity : Limited information on this compound’s molecular structure compared to Talaroderxine A .

  • Methodological limitations : Computational models (e.g., CDFT) require validated experimental benchmarks for accuracy .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural features distinguish Talaroderxine D from related compounds (Table 1):

Compound Core Structure Side Chain(s) Key Modifications References
This compound 6,6′-binaphtho-α-pyranone n-pentyl (C5) (14R)-OH configuration
Talaroderxine C 6,6′-binaphtho-α-pyranone n-pentyl (C5) (14S)-OH configuration (inferred)
Talaroderxines A/B 6,6′-binaphtho-α-pyranone n-propyl (C3) Axial chirality (P/M isomers)
Pigmentosin A 6,6′-binaphtho-α-pyranone Methyl groups No hydroxyl substitution
Viriditoxin 6,6′-binaphthopyran-2-one CH₂CO₂CH₃ groups Higher mammalian toxicity

This compound shares its binaphthopyranone skeleton with other talaroderxines and pigmentosins but is differentiated by its hydroxylation at C-14 and n-pentyl side chain. Unlike viriditoxin, which has esterified methyl groups linked to higher toxicity, this compound’s modifications reduce mammalian toxicity while enhancing biofilm inhibition .

Bioactivity and Antimicrobial Efficacy

Antimicrobial activity varies significantly across analogs (Table 2):

Compound MIC (µg mL⁻¹) Biofilm Inhibition (µg mL⁻¹) Cytotoxicity (IC50, µM) References
This compound 2.1 (B. subtilis) 0.25 (S. aureus) 1.19–8.73 (cell lines)
Talaroderxine C 0.52 (B. subtilis) Not reported 0.068–10.32 (cell lines)
Talaroderxines A/B 20 (mixture, B. subtilis) Moderate (inferior to D) Low (no cytotoxicity reported)
Pigmentosin A 20 (B. subtilis) Weak Non-toxic up to 30 mg/kg (mice)
Viriditoxin N/A N/A LD50 = 2.8 mg/kg (mice)

This compound outperforms Talaroderxines A/B and pigmentosins in biofilm inhibition but is less potent than Talaroderxine C against B. subtilis. Its cytotoxicity, while higher than pigmentosins, is offset by its low effective biofilm-inhibitory concentrations .

Mechanistic and Therapeutic Insights

  • Biofilm Inhibition: this compound disrupts S.
  • Cytotoxicity: this compound’s cytotoxicity (IC50 = 1.19–8.73 µM) is comparable to Talaroderxine C but significantly higher than non-cytotoxic pigmentosins. However, its biofilm inhibition-to-cytotoxicity ratio (7:1) suggests a wider therapeutic window .
  • Enzyme Inhibition : Unlike Talaroderxines A/B, which inhibit botulinum neurotoxin A (BoNT/A) via Zn²⁺ coordination, this compound’s bioactivity is focused on antimicrobial targets, highlighting functional divergence within the family .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.